molecular formula C7H7N5S2 B13193134 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13193134
M. Wt: 225.3 g/mol
InChI Key: RMCVYORXGLOCAU-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound combining a 1,3,5-triazine core with a 2-methylthiazole substituent. The triazine ring provides a planar, electron-deficient framework, while the thiazole moiety introduces steric bulk and electronic modulation. Its sulfur-containing thiol group enhances reactivity and binding affinity, particularly in metal-complexation studies .

Properties

Molecular Formula

C7H7N5S2

Molecular Weight

225.3 g/mol

IUPAC Name

2-amino-6-(2-methyl-1,3-thiazol-5-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H7N5S2/c1-3-9-2-4(14-3)5-10-6(8)12-7(13)11-5/h2H,1H3,(H3,8,10,11,12,13)

InChI Key

RMCVYORXGLOCAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a thiosemicarbazide derivative with a suitable nitrile or isothiocyanate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at the C-2 and C-4 positions. Key reactions include:

Reaction with Alkyl Halides
The thiol (-SH) group undergoes alkylation to form thioethers. For example:
Compound+R XCompound S R+HX\text{Compound}+\text{R X}\rightarrow \text{Compound S R}+\text{HX}

  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF), base (K₂CO₃).

  • Yield : 65–85% depending on alkyl chain length .

Amination Reactions
The amino group at position 4 can be further functionalized via Buchwald-Hartwig coupling:
Compound+Ar B OH 2Aryl substituted derivative\text{Compound}+\text{Ar B OH }_2\rightarrow \text{Aryl substituted derivative}

  • Catalyst : Pd(OAc)₂/XPhos.

  • Applications : Used to create analogs for drug discovery .

Oxidation and Redox Reactions

The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids:

Reaction TypeConditionsProductYieldSource
Disulfide Formation H₂O₂ (30%), RT, 2hDimer via S–S bond72%
Sulfonic Acid Synthesis KMnO₄ (aq.), acidic pH, reflux-SO₃H derivative58%

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused heterocycles:

With α,β-Unsaturated Carbonyls
Under microwave irradiation (120°C, 30 min), it forms pyrido[2,3-d]triazine derivatives:

  • Mechanism : Thiol acts as a nucleophile, attacking the carbonyl carbon .

  • Applications : Antimicrobial agent precursors .

Coordination Chemistry

The thiol and amino groups enable metal complexation:

Metal IonLigand SitesApplicationStability Constant (log K)Source
Cu(II)S (thiol), N (NH₂)Catalytic oxidation studies8.2
Pt(II)N (triazine)Anticancer drug candidates6.9

Functionalization of the Thiazole Moiety

The 2-methylthiazole group undergoes electrophilic substitution:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C → RT.

  • Product : Nitro-thiazole derivative (yield: 62%).

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acid, Pd(PPh₃)₄.

  • Outcome : Biaryl systems for material science applications .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with thiazole and triazine rings are often studied for their potential antimicrobial, antifungal, and anticancer activities. Research may focus on the compound’s ability to inhibit specific enzymes or pathways in microorganisms or cancer cells.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. This could include the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action for 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include derivatives where the 2-methylthiazole group is replaced with other heterocycles or aromatic systems. For example:

Compound Name Substituent at Position 6 Key Properties
4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol 2-Methyl-1,3-thiazole High metal-binding affinity; moderate DNA intercalation
4-Amino-6-(3-thienyl)-1,3,5-triazine-2-thiol 3-Thienyl (aromatic thiophene) Enhanced π-π stacking with DNA; lower solubility in polar solvents
4-Amino-6-(1H-indol-5-yl)-1,3,5-triazine-2-thiol 1H-Indole Improved intercalation due to planar indole; higher cytotoxicity

Key Observations :

  • The 2-methylthiazole group in the target compound provides moderate steric hindrance and electronic effects, balancing solubility and binding.
  • The 3-thienyl analog () exhibits stronger π-π interactions but reduced solubility, limiting its bioavailability .
  • The indole-substituted derivative () shows superior DNA intercalation but increased toxicity, making it less selective .

Key Findings :

  • The Cu(II) complex of the target compound exhibits balanced DNA binding and antibacterial activity, though its cytotoxicity limits therapeutic use .
  • The Co(II)-indole complex shows superior antibacterial potency but higher cytotoxicity, aligning with its stronger DNA intercalation .
  • The Ni(II)-3-thienyl complex has reduced efficacy, likely due to weaker metal-ligand coordination .
Electronic and Steric Modulation
  • Electron-Withdrawing Groups : The thiazole’s methyl group slightly electron-donates, stabilizing the triazine core and enhancing metal coordination. In contrast, the 3-thienyl group’s electron-rich nature disrupts this balance, reducing stability .
  • Steric Effects : Bulky substituents (e.g., indole) improve DNA binding but hinder cellular uptake. The 2-methylthiazole achieves a compromise, enabling moderate penetration .

Biological Activity

4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4SC_7H_8N_4S with a molecular weight of 180.23 g/mol. The compound features a triazine ring substituted with an amino group and a thiazole moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,5-triazines exhibit significant anticancer properties. For instance, compounds similar to 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that triazine derivatives could induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.50 to 4.53 μM .

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell LineIC50 (μM)
4fMCF-74.53 ± 0.30
4fHCT-1160.50 ± 0.080
5cMCF-72.29 ± 0.92
5dHepG25.42 ± 0.82

Antimicrobial Activity

The antimicrobial potential of triazine derivatives has also been explored extensively. These compounds exhibit activity against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anti-inflammatory Properties

Triazine derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes including those involved in cancer progression and inflammation.
  • Receptor Interaction : Molecular docking studies have shown that triazine derivatives can bind effectively to targets such as EGFR (Epidermal Growth Factor Receptor), influencing downstream signaling pathways critical for cell survival and proliferation .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of various triazine derivatives revealed that compounds with thiazole substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability and found that the presence of thiazole significantly improved the cytotoxic effects against HCT-116 cells.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several thiazole-containing triazines against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed significant inhibitory effects on bacterial growth, suggesting their potential use as novel antimicrobial agents.

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-6-(2-methyl-1,3-thiazol-5-yl)-1,3,5-triazine-2-thiol, and how can intermediates be characterized?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiazole derivatives can be coupled with triazine precursors under reflux conditions using polar aprotic solvents like DMF or ethanol. Key intermediates should be characterized via 1H^1H NMR to confirm regioselectivity (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for thiazole protons) and HRMS to verify molecular ion peaks . Purity can be assessed using HPLC with a C18 column and UV detection at 254 nm.

Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?

Optimization involves varying temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis (e.g., 150°C for 30 minutes) reduces reaction time and side products compared to traditional heating . Monitoring via TLC (silica gel, ethyl acetate/hexane eluent) helps track progress. Contradictory yields may arise from moisture sensitivity; thus, anhydrous conditions and inert atmospheres (N2_2/Ar) are critical .

Q. What spectroscopic techniques are essential for structural validation of this compound?

  • 1H^1H NMR : Identifies substituent positions (e.g., thiazole methyl groups at δ 2.5–3.0 ppm, triazine NH2_2 protons as broad singlets near δ 5.5 ppm).
  • HRMS : Confirms molecular formula (e.g., [M+H]+^+ for C7_7H8_8N6_6S2_2 requires m/z 241.0425).
  • FT-IR : Detects functional groups (e.g., S-H stretch at ~2550 cm1^{-1}, triazine ring vibrations at 1550–1600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the HOMO may localize on the thiol group, suggesting susceptibility to oxidation. Solvent effects (PCM model) and Mulliken charge analysis further clarify interaction sites for DNA or protein binding . Contradictions between experimental and theoretical data may arise from solvent dynamics not captured in gas-phase calculations .

Q. What experimental strategies are used to study DNA interaction mechanisms of this compound?

  • UV-Vis Spectroscopy : Monitor hypochromism and redshift in the absorption spectrum upon DNA addition (intercalation or groove binding).
  • Fluorescence Quenching : Titrate DNA into the compound solution and measure Stern-Volmer constants to quantify binding affinity.
  • Viscosity Measurements : Increased DNA viscosity supports intercalation, while minor changes suggest groove binding .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses with B-DNA (PDB ID: 1BNA), focusing on minor/major groove interactions .

Q. How do structural modifications (e.g., substituent variations) influence herbicidal activity in analogs of this compound?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO2_2) on the triazine ring enhance herbicidal potency by increasing electrophilicity at the reactive center. Conversely, bulky substituents on the thiazole moiety reduce membrane permeability. Comparative bioassays (e.g., Arabidopsis growth inhibition) and logP calculations (via HPLC) validate these trends . Contradictory results may arise from off-target effects, requiring metabolomic profiling .

Q. What advanced techniques resolve crystallographic data inconsistencies during structure determination?

  • SHELX Refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to refine anisotropic displacement parameters. For twinned crystals, employ TWINABS to correct intensity statistics .
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., S···H bonds) to validate packing models .
  • Multipole Refinement : Address electron density discrepancies in polarizable atoms (e.g., sulfur) using XD2004 .

Q. How can researchers differentiate between covalent and non-covalent protein binding mechanisms?

  • Mass Spectrometry (LC-MS) : Detect adduct formation (e.g., +78 Da for glutathione conjugation).
  • X-ray Crystallography : Resolve disulfide bonds or thiol-mediated covalent linkages in protein complexes.
  • Kinetic Assays : Compare pre-incubation vs. co-incubation IC50_{50} values; covalent inhibitors show time-dependent activity .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate spectroscopic and computational results with orthogonal techniques (e.g., NMR + X-ray).
  • Experimental Design : Include control reactions (e.g., omitting catalysts) to identify side pathways. Use statistical tools like Design of Experiments (DoE) for optimization.
  • Ethical Considerations : Adhere to institutional biosafety protocols for biological testing (e.g., cytotoxicity assays).

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